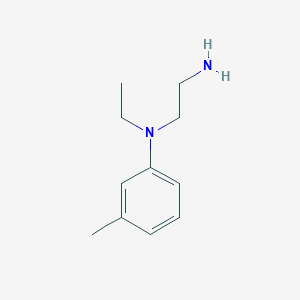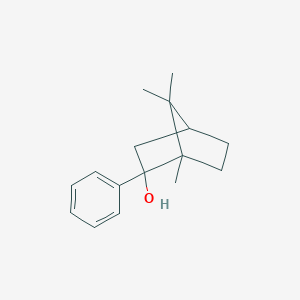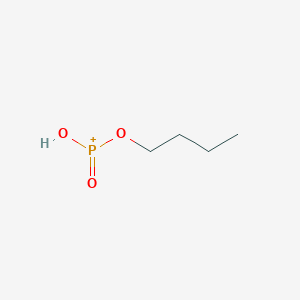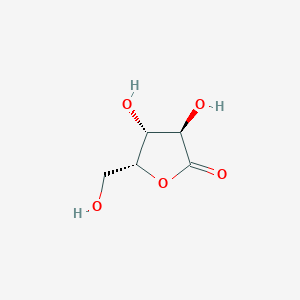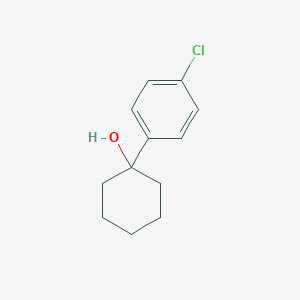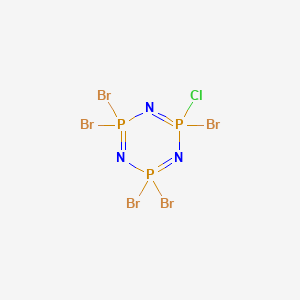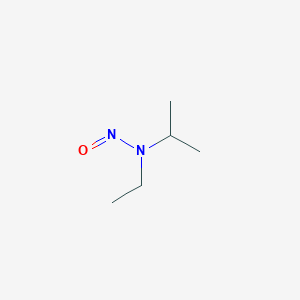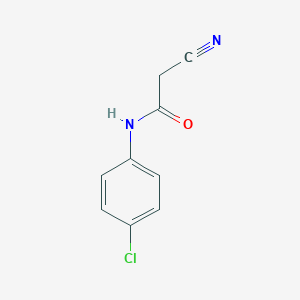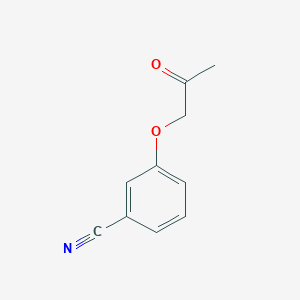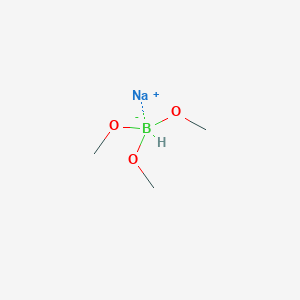
Borate (1-), hydrotrimethoxy-, sodium
Übersicht
Beschreibung
The research on sodium borate complexes has revealed a variety of structures and properties. These complexes often involve the coordination of borate anions with various organic ligands and metal ions, resulting in diverse molecular architectures. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been identified, showcasing a unique structure where the boron atom is tetrahedrally coordinated by oxygen atoms .
Synthesis Analysis
The synthesis of these borate complexes varies, with some being formed in alkaline aqueous solutions, while others are created through hydrothermal methods or by reacting borohydride ions with organic ligands. For example, the synthesis of nitrogen-rich hydrotris(tetrazolyl)borate salts involves thermolysis of borohydride with tetrazoles . Similarly, a novel sodium gallium borate was synthesized using a surfactant-thermal method .
Molecular Structure Analysis
X-ray crystallography has been a crucial tool in determining the molecular structures of these complexes. The cage-like sodium borate complex mentioned earlier is an example where crystallography revealed the octahedral coordination of the sodium ion and the formation of hydrogen bonds within the structure . Other complexes, such as the sodium hydrotris(methimazolyl)borate, have been compared using ab initio calculations to explore the effects of different donor atoms on the ligand systems .
Chemical Reactions Analysis
The chemical reactivity of these borate complexes is influenced by their molecular structure. For instance, the nitrogen-rich hydrotris(tetrazolyl)borate salts, despite their high nitrogen content, exhibit low sensitivity to impact and friction, indicating stability in their chemical behavior . The different coordination behaviors of the ligands also affect the types of derivatives that can be synthesized, as seen in the various homoscorpionate ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium borate complexes are diverse. Some complexes exhibit luminescent properties, such as the sodium gallium borate, which emits blue luminescence and is a wide-band-gap semiconductor . The borate cancrinite structure displays a zeolite-like framework with channels occupied by sodium atoms and BO3 groups, which could have implications for ion-exchange properties . The sodium supported borate ester complex demonstrates the coordination of a boron atom with two ligands, which could influence its reactivity and potential applications .
Wissenschaftliche Forschungsanwendungen
1. Chemical Sensors
Borate salts like sodium borate are used as anionic additives in potentiometric and optical cation-selective sensors. These sensors are based on solvent polymeric membranes, where borate salts enhance stability against decomposition and leaching (Rosatzin, Bakker, Suzuki, & Simon, 1993).
2. Borate Regeneration
A method for regenerating sodium borohydride from sodium borate is described. This process involves converting dried borate salt to sodium tetraalkoxyborates, which is significant for industrial applications (Kemmitt & Gainsford, 2009).
3. Structure and Properties of Sodium Borates
The study of sodium enneaborate, a type of sodium borate, reveals its structure and properties. This research is crucial for understanding the various industrial applications of sodium borates (Neiner, Sevryugina, Harrower, & Schubert, 2017).
4. Electrochemistry and Flotation
Research on sodium tetraborate shows its significant impact on the interfacial electrochemistry of pyrite, a sulfide mineral. This study is relevant to the flotation process used in mining (Wang, 1996).
5. Novel Ligand Systems
Sodium hydrotris(methimazolyl)borate is a novel ligand system with potential applications in chemical reactions and coordination chemistry (Reglinski, Garner, Cassidy, Slavin, Spicer, & Armstrong, 1999).
6. Composite Materials
Borate adducts from sodium tetraborate decahydrate are used to crosslink chitosan and graphene oxide, producing composite materials with enhanced mechanical and barrier properties. This is significant for the development of sustainable materials (Yan, Capezzuto, Buonocore, Tescione, Lavorgna, Xia, & Ambrosio, 2015).
Safety And Hazards
Zukünftige Richtungen
Borate compounds, including borate bioactive glasses (BBGs), have been extensively investigated for biomedical applications since the early 2000s . They have shown superior bioactivity and bone healing capacity compared to silicate glasses. They are also suitable candidates as drug delivery devices for infection or disease treatment such as osteoporosis . Future research directions include nerve and muscle regeneration applications, cartilage regeneration, and the development of new synthesis methods .
Eigenschaften
IUPAC Name |
sodium;trimethoxyboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOFGWTIAZCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC)(OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borate (1-), hydrotrimethoxy-, sodium | |
CAS RN |
16940-17-3 | |
| Record name | Sodium trimethoxyborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



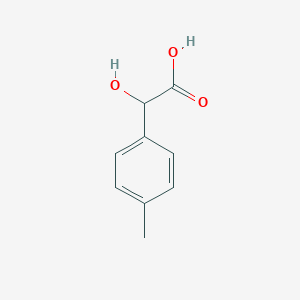
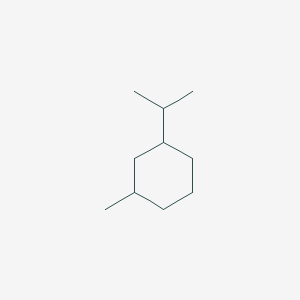
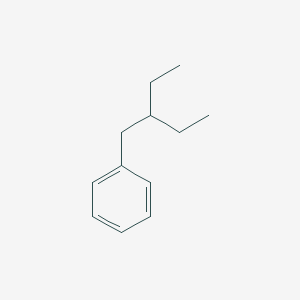
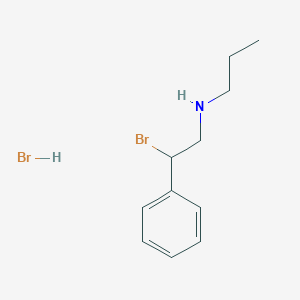
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
